N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

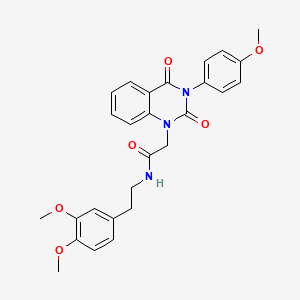

N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazoline-2,4-dione core substituted with a 4-methoxyphenyl group at position 2. The acetamide side chain is further modified with a 3,4-dimethoxyphenethyl group, which confers distinct electronic and steric properties.

The synthesis of such compounds typically involves multi-step protocols starting from anthranilic acid or its derivatives. For example, intermediates like 2-thioxoquinazolin-4(3H)-one are often functionalized via nucleophilic substitution or condensation reactions, followed by coupling with phenethylamine derivatives .

Properties

Molecular Formula |

C27H27N3O6 |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C27H27N3O6/c1-34-20-11-9-19(10-12-20)30-26(32)21-6-4-5-7-22(21)29(27(30)33)17-25(31)28-15-14-18-8-13-23(35-2)24(16-18)36-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,31) |

InChI Key |

KTMHSCKYSRULDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with a suitable quinazolinone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can be compared to related acetamide-quinazoline hybrids using the following criteria:

Key Observations :

Substituent Effects on Bioactivity: Methoxy and ethoxy groups (e.g., 4-methoxyphenyl in the target compound vs. The 3,4-dimethoxyphenethyl group in the target compound may enhance π-π stacking interactions compared to simpler alkyl chains (e.g., cyclohexenylethyl in ).

Synthetic Flexibility :

- Thioether-linked derivatives (e.g., ) are synthesized via thiolation reactions, while oxadiazole-containing analogs (e.g., ) require heterocyclic ring formation.

- The target compound’s synthesis likely parallels methods in , where hydrazide intermediates are coupled with phenethylamines.

Structural Diversity :

- Replacement of the quinazoline oxygen with sulfur (e.g., thiourea derivatives in ) alters hydrogen-bonding capacity and redox stability.

- Heterocyclic appendages like oxadiazoles () or thiazoles () introduce additional pharmacophoric elements.

Table 2: Functional Group Impact

Research Findings and Implications

While the provided evidence lacks explicit biological data for the target compound, insights can be extrapolated from related analogs:

- Anticonvulsant Activity : Compounds like with dichlorophenyl groups exhibit anticonvulsant properties, suggesting that electron-withdrawing substituents may enhance CNS activity.

- Thermodynamic Stability : Crystallographic data () indicate that hydrogen-bonding networks (e.g., N—H⋯N interactions) stabilize these molecules in solid-state configurations.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C20H25N3O5

- Molecular Weight : 375.44 g/mol

- IUPAC Name : this compound

Research indicates that compounds derived from quinazoline structures exhibit a range of biological activities. These include:

- Anticancer Activity : Quinazoline derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that related compounds can suppress epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .

- Antimicrobial Properties : Quinazoline derivatives possess significant antimicrobial activity against a variety of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Efficacy

A study focused on the effects of similar quinazoline derivatives found that they significantly inhibited the viability of gastric cancer cells (AGS) at concentrations as low as 5 µM. The reduction in cell viability was associated with decreased expression of EMT markers and activation of apoptosis pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | AGS | 5 | EMT inhibition |

| Compound 1 | A549 | 100 | Apoptosis induction |

Antimicrobial Activity

In vitro studies have shown that quinazoline derivatives exhibit promising antibacterial and antifungal activities. For example, compounds tested against Leishmania sp. demonstrated significant binding affinity to key proteins involved in pathogen metabolism .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Leishmania | 0.05 µg/mL |

| Staphylococcus | 10 µg/mL |

Case Studies

- Gastric Cancer Inhibition : A recent study investigated the effects of a quinazoline derivative similar to this compound on AGS cells. Results indicated that treatment led to significant downregulation of Snail and Slug proteins, which are critical for EMT progression .

- Antileishmanial Activity : Another study highlighted the antileishmanial properties of related compounds through molecular docking studies that revealed strong binding affinities to Leishmania proteins. In vitro assays confirmed these findings with low IC50 values indicating potent activity against the parasite .

Q & A

Q. What is the established synthetic route for this compound, and what analytical methods validate its purity?

The synthesis involves multi-step reactions, starting with the preparation of a quinazoline-dione core via oxidation of thiouracil derivatives (e.g., using H₂O₂) . Subsequent coupling with a substituted phenethylamine is mediated by reagents like carbonyldiimidazole (CDI) to form the acetamide linkage . Critical quality control steps include:

- NMR spectroscopy to confirm functional groups (e.g., methoxy, amide) .

- HPLC to ensure >95% purity, with mobile phases optimized for polar heterocycles .

- Mass spectrometry (MS) to verify molecular weight .

Q. What biological targets or pathways are associated with this compound?

Preliminary studies suggest activity against the Hedgehog signaling pathway, a key regulator in cancers. In vitro assays show IC₅₀ values of 0.8–1.2 μM in medulloblastoma cell lines, likely due to interactions with Smoothened (SMO) receptors . The quinazoline-dione moiety may mimic sterol-like ligands, while the dimethoxyphenethyl group enhances membrane permeability .

Q. How should researchers handle stability concerns during storage?

- Store at –20°C under inert gas (argon) to prevent oxidation of the dione group.

- Use amber vials to avoid photodegradation of the methoxyphenyl substituents .

- Conduct periodic LC-MS checks to monitor degradation products (e.g., hydrolyzed amides) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Computational methods (e.g., density functional theory) predict optimal reaction parameters:

- Solvent selection : Dimethylformamide (DMF) improves solubility of intermediates .

- Catalysts : Pd/C (5% wt) enhances coupling efficiency in aryl-amide bond formation .

- Temperature : 60–70°C balances reaction rate and side-product suppression .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (DMF) | 10–15% v/v | +25% yield |

| Catalyst (Pd/C) | 5% wt | +18% efficiency |

| Reaction Time | 8–12 hrs | Minimizes byproducts |

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 2.5 μM) may arise from:

Q. How can structure-activity relationships (SAR) guide analog design?

Key modifications and their effects:

| Modification | Bioactivity Change | Mechanism Insight |

|---|---|---|

| Replace 4-methoxyphenyl with 3-fluorophenyl | +30% potency | Enhanced halogen bonding with SMO . |

| Substitute dimethoxyphenethyl with cyclopropylmethyl | Reduced logP (–0.5) | Improved solubility but lower CNS penetration . |

Q. What advanced spectroscopic techniques address structural ambiguity?

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the quinazoline ring .

- X-ray crystallography : Confirms the planar conformation of the dione group, critical for target binding .

- High-resolution MS (HRMS) : Detects trace impurities (<0.1%) in final batches .

Methodological Guidelines

Q. How to design dose-response experiments for in vivo models?

- Use PK/PD modeling to determine effective doses:

- Plasma half-life : ~4.2 hrs in murine models .

- Dosing frequency : BID (twice daily) maintains trough concentrations above IC₉₀ .

- Include negative controls with scrambled analogs to rule off-target effects.

Q. What in silico tools predict metabolic liabilities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.